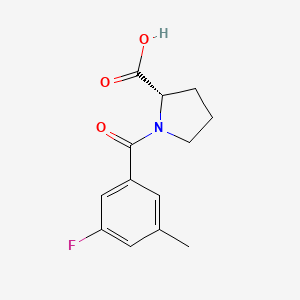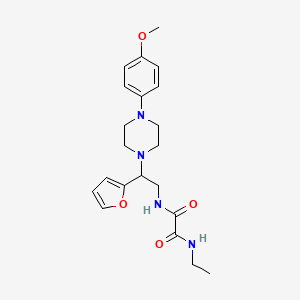![molecular formula C19H18N6O B2659265 N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-08-2](/img/structure/B2659265.png)
N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N6-(4-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound that has been studied for its potential as an inhibitor of the epidermal growth factor receptor (EGFR) in non-small cell lung cancer (NSCLC). This compound is part of a novel series of 4,6-disubstituted pyrimidines derivatives .
Scientific Research Applications
Antiviral Activity
Research on similar pyrazolo[3,4-d]pyrimidine derivatives has shown potential antiviral activities. For example, 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines-acyclic nucleoside phosphonate analogues exhibited marked inhibition of retrovirus replication in cell culture, indicating their potential as antiretroviral agents. These compounds demonstrated poor activity against DNA viruses but significant effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, showcasing their selective antiviral properties (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Structural Analysis
The concise synthesis of highly substituted pyrimidines and their derivatives highlights the versatility of these compounds in chemical research. An efficient synthesis route was developed for 6-benzimidazolyl-5-nitrosopyrimidines, demonstrating the feasibility of structural modifications to enhance desired properties. These synthetic advancements contribute to the broader application of pyrazolo[3,4-d]pyrimidine derivatives in medicinal chemistry and materials science (Cobo, Vicentes, Rodríguez, Marchal, & Glidewell, 2018).
Cytotoxicity and Antimicrobial Applications
Some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research opens pathways for the development of novel chemotherapeutic agents based on pyrazolo[3,4-d]pyrimidine derivatives, with potential applications in cancer treatment (Hassan, Hafez, & Osman, 2014). Additionally, novel antimicrobial additives based on pyrimidine derivatives have been developed for surface coatings and printing inks, showcasing the compound's versatility in both healthcare and industrial applications (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Anti-inflammatory, Analgesic, and Antipyretic Activities
Pyrazolone derivatives attached to a pyrimidine moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, and antipyretic activities. This research demonstrates the compound's potential in developing new therapeutic agents for managing pain, fever, and inflammation, contributing to pharmaceutical advancements (Antre, Cendilkumar, Goli, Andhale, & Oswal, 2011).
Electrochromic and Material Applications
Further applications of pyrazolo[3,4-d]pyrimidine derivatives extend into material science, where they contribute to the development of electrochromic devices and polymers with enhanced physical properties. These findings underscore the compound's potential in creating advanced materials for electronic applications, highlighting the broad scope of research applications beyond pharmacology (Constantin, Bejan, & Damaceanu, 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-N-(4-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-25-18-16(12-20-25)17(21-13-6-4-3-5-7-13)23-19(24-18)22-14-8-10-15(26-2)11-9-14/h3-12H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNZFLABJQQQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2659191.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-((3-methylquinoxalin-2-yl)thio)ethanone](/img/structure/B2659192.png)
![2-ethoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2659193.png)
![3-[3-(1,5-Dimethylpyrazol-4-yl)phenyl]piperazin-2-one](/img/structure/B2659195.png)
![1-[5-(3-Methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2659197.png)
![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid ethyl ester](/img/structure/B2659200.png)
![1-(Azepan-1-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2659201.png)
![2-[methyl(prop-2-yn-1-yl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2659203.png)

